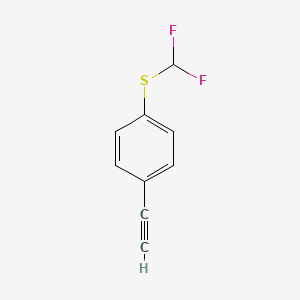

(Difluoromethyl)(4-ethynylphenyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

1-(difluoromethylsulfanyl)-4-ethynylbenzene |

InChI |

InChI=1S/C9H6F2S/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H |

InChI Key |

LWXSJVSCSJMRPO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)SC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Difluoromethyl 4 Ethynylphenyl Sulfane and Its Analogues

Strategies for the Stereocontrolled Introduction of Difluoromethyl Groups

The difluoromethyl (CF2H) group is a valuable motif in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov Its introduction into organic molecules, particularly with stereocontrol, has been a significant focus of synthetic research. rsc.org Methodologies for this purpose are broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches.

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to a nucleophilic substrate. While less common than nucleophilic or radical methods, several effective reagents have been developed. These reactions are particularly useful for the difluoromethylation of soft nucleophiles like thiols.

A notable example involves the use of hypervalent iodine(III) reagents. For instance, a compound like (phenylsulfonyl)difluoromethyl(phenyl)iodonium ylide can act as an electrophilic (phenylsulfonyl)difluoromethylating agent for various S-nucleophiles under mild conditions. cas.cn The reaction proceeds efficiently with both aryl and alkyl thiols. The phenylsulfonyl group in the resulting products can often be removed via reductive desulfonylation, making this a viable two-step strategy for electrophilic difluoromethylation. cas.cn

Table 1: Examples of Electrophilic (Phenylsulfonyl)difluoromethylation of Thiols Data sourced from Zhang, W., Zhu, J., & Hu, J. (2008). cas.cn

| Thiol Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzenethiol | PhSO2CF2I(Ph)OTs | CH2Cl2, rt, 1h | 4-MeC6H4SCF2SO2Ph | 95 |

| 4-Chlorobenzenethiol | PhSO2CF2I(Ph)OTs | CH2Cl2, rt, 1h | 4-ClC6H4SCF2SO2Ph | 92 |

| Benzylthiol | PhSO2CF2I(Ph)OTs | CH2Cl2, rt, 1h | BnSCF2SO2Ph | 89 |

| 1-Octanethiol | PhSO2CF2I(Ph)OTs | CH2Cl2, rt, 1h | C8H17SCF2SO2Ph | 87 |

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation employs a reagent that acts as a difluoromethyl anion ("CF2H-") equivalent, which then reacts with an electrophilic substrate. This is a widely used and versatile strategy. mdpi.com

One prominent reagent is difluoromethyl phenyl sulfone (PhSO2CF2H), which can be deprotonated by a strong base to generate a nucleophilic anion. This anion can then displace halides or other leaving groups. The subsequent reductive removal of the phenylsulfonyl group yields the desired difluoromethylated product. cas.cn This two-step sequence represents a facile method for the nucleophilic introduction of the CF2H group. cas.cn

Another powerful approach utilizes organometallic reagents. A stable and isolable difluoromethyl zinc reagent, prepared from ICF2H and diethyl zinc, has been shown to effectively difluoromethylate aryl iodides, bromides, and triflates at room temperature in the presence of a nickel catalyst. scilit.com Similarly, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), upon activation with an alkoxide, can serve as a valuable nucleophilic difluoromethylating agent. dntb.gov.ua

Table 2: Comparison of Nucleophilic Difluoromethylation Reagents

| Reagent | Activator/Co-reagent | Typical Electrophile | Key Features |

|---|---|---|---|

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Strong base (e.g., t-BuOK) | Alkyl Halides | Acts as a "CF2H-" equivalent; requires subsequent desulfonylation. cas.cn |

| (Difluoromethyl)zinc reagent | Ni catalyst | Aryl Halides/Triflates | Stable, isolable solid; mild reaction conditions. scilit.com |

| TMSCF2H | Alkoxide (e.g., NaOt-Bu) | Heteroatom-based electrophiles | Commercially available and versatile. dntb.gov.ua |

Radical-Mediated Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool for incorporating the CF2H moiety, often featuring mild reaction conditions and excellent functional group tolerance. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor.

A particularly direct route to aryl difluoromethyl sulfanes is the radical difluoromethylthiolation of arenes. This can be achieved using a reagent like PhSO2SCF2H under visible light irradiation. nih.govrsc.org In this metal-free process, the reagent serves as a source for the difluoromethylthiyl radical (•SCF2H), which then adds to the aromatic ring. rsc.org

Alternatively, a •CF2H radical can be generated and coupled with an aryl substrate. Metallaphotoredox catalysis provides a mild and broadly applicable strategy for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) (BrCF2H) as the radical source. princeton.edu The mechanism involves a silyl (B83357) radical-mediated halogen abstraction from BrCF2H to generate the key •CF2H radical, which then engages in a nickel-catalyzed cross-coupling cycle. princeton.edu

Table 3: Radical-Mediated Difluoromethylation of Aromatic Compounds

| Method | CF2H Source | Aromatic Substrate | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Direct Difluoromethylthiolation | PhSO2SCF2H | Arenes | Visible light, metal-free, room temp. nih.govrsc.org | Ar-SCF2H |

| Metallaphotoredox Catalysis | BrCF2H | Aryl Bromides | Ir photocatalyst, Ni catalyst, (TMS)3SiH, visible light. princeton.edu | Ar-CF2H |

Construction of the Aryl Sulfane Core

The formation of the carbon-sulfur (C-S) bond is the cornerstone of synthesizing the aryl sulfane core. Significant progress has been made in developing methods that are more efficient and tolerant of various functional groups than traditional approaches. nih.gov

Thiol-Mediated Coupling Reactions with Aryl Electrophiles

The formation of aryl sulfanes can be readily achieved by coupling a thiol or thiolate with an aryl electrophile. The classic method is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org This process typically involves reacting a thiol with an electron-deficient aryl halide in the presence of a base. The aromatic ring must be "activated" by electron-withdrawing groups for the reaction to proceed efficiently. acsgcipr.org

For aryl electrophiles that are not sufficiently activated for SNAr, metal-free arylation of thiols with diaryliodonium salts presents a powerful alternative. This C–S bond formation can be enabled by a strong organic base under mild conditions, accommodating a wide range of aryl, heteroaryl, and alkyl thiols. chemrxiv.org

Table 4: Metal-Free C-S Bond Formation Strategies

| Method | Sulfur Source | Aryl Electrophile | Key Conditions | Scope |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Thiol (RSH) | Electron-deficient Aryl Halide | Base (e.g., K2CO3, Et3N), polar solvent. acsgcipr.org | Limited to activated arenes. |

| Arylation with Diaryliodonium Salts | Thiol (RSH) | Diaryliodonium Salt [Ar2I]+X- | Strong organic base, mild conditions. chemrxiv.org | Broad scope for thiols and aryl groups. |

Transition-Metal-Catalyzed C-S Bond Formation

Transition-metal catalysis has revolutionized the synthesis of aryl sulfanes, overcoming many limitations of traditional methods, such as harsh conditions and limited substrate scope. nih.govnih.gov Palladium, copper, and nickel are the most commonly employed metals for these cross-coupling reactions. nih.govrsc.org

Palladium-catalyzed reactions, often employing specialized phosphine (B1218219) ligands, are highly effective for coupling a wide variety of aryl halides and triflates with thiols, exhibiting high functional group tolerance. organic-chemistry.org Copper-catalyzed systems, reminiscent of the Ullmann condensation, are also widely used and are often more cost-effective. These reactions can be performed with aryl iodides in solvents like water, enhancing the green credentials of the synthesis. organic-chemistry.org Nickel catalysts have also proven effective, particularly for coupling aryl triflates with thiols under mild conditions. organic-chemistry.org These catalytic methods have significantly broadened the accessibility of complex aryl sulfanes. nih.govresearchgate.net

Table 5: Overview of Transition-Metal Catalysts for C-S Coupling

| Catalyst Metal | Typical Aryl Electrophile | Advantages | Reference Example |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides, Triflates | High turnover numbers, broad functional group tolerance. | Coupling of aryl halides with thiols using a CyPF-t-Bu ligand. organic-chemistry.org |

| Copper (Cu) | Aryl Iodides | Cost-effective, can be run in green solvents like water. | CuO/1,10-phenanthroline catalyzed coupling in water. organic-chemistry.org |

| Nickel (Ni) | Aryl Triflates, Esters | Mild conditions, can couple non-traditional electrophiles. | Coupling of aryl triflates with alkyl thiols. organic-chemistry.org |

Ligand Design for Sulfane Linkage Formation

The formation of the aryl-sulfane linkage (C-S bond) is a critical step in the synthesis of the target compound. The efficiency and selectivity of this transformation are heavily dependent on the catalyst system, particularly the design of the ligand coordinated to the metal center. While various methods exist for C-S bond formation, transition-metal-catalyzed cross-coupling reactions are prominent.

Ligand design focuses on modulating the electronic and steric properties of the catalyst to promote the desired reactivity. For the formation of aryl sulfanes, ligands must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or a related step involving the sulfur source), and reductive elimination.

Key considerations in ligand design for sulfane linkage formation include:

Electron Density: Electron-rich ligands can enhance the rate of oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)). They also promote the final reductive elimination step to release the aryl sulfane product.

Steric Hindrance: Bulky ligands can prevent catalyst deactivation through the formation of inactive dimeric species and can also influence the selectivity of the reaction. For instance, bulky phosphine ligands like those based on biaryl scaffolds have proven effective in various cross-coupling reactions. orgsyn.org

Bite Angle: For bidentate ligands, the bite angle plays a crucial role in determining the geometry of the catalytic complex, which in turn affects the ease of the reductive elimination step.

Sulfur-Ligand Interactions: The nature of the sulfur-containing substrate can influence ligand choice. The sulfur atom itself can coordinate to the metal center, potentially leading to catalyst inhibition. Ligands must be designed to minimize such unproductive interactions while promoting the desired bond formation. Research into sulfur bonding interactions in ligand complexes highlights the importance of considering these non-covalent interactions in catalyst design. acs.org

In the context of forming a (difluoromethyl)sulfane, the presence of fluorine atoms introduces additional electronic effects. Reagents like difluoromethyl phenyl sulfone and its derivatives are often used as precursors for introducing the SCF2H group. cas.cnacs.orgrsc.org The reactions may proceed through different mechanisms, not all of which are catalytic C-S coupling. For instance, nucleophilic substitution reactions using a difluoromethylthiolating agent are common. However, for catalytic routes, ligands such as N-heterocyclic carbenes (NHCs) and specialized phosphines (e.g., indolylphosphines like CM-phos) have shown great promise in challenging cross-coupling reactions and could be adapted for this purpose. orgsyn.orglibretexts.org

Incorporation of the 4-Ethynylphenyl Moiety

The 4-ethynylphenyl group is a key functional component of the target molecule, providing a handle for further chemical modifications, such as in "click" chemistry or polymerization. Its incorporation is typically achieved late in the synthetic sequence to avoid reactions involving the reactive terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The most powerful and widely used method for forming a bond between an aryl group and a terminal alkyne is the Sonogashira cross-coupling reaction. nih.govwikipedia.org This reaction involves the coupling of an aryl halide or triflate with a terminal alkyne, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. libretexts.orgorganic-chemistry.org

The general reaction scheme is as follows:

R¹-X + H-C≡C-R² → R¹-C≡C-R²

Where:

R¹ = Aryl or vinyl group (in this case, the (Difluoromethyl)thiophenyl moiety)

X = I, Br, Cl, or OTf

R² = H, silyl, or other organic group

Catalyst = Palladium(0) complex

Co-catalyst = Copper(I) salt (e.g., CuI)

Base = Amine (e.g., triethylamine, diisopropylamine)

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. wikipedia.org For the synthesis of (Difluoromethyl)(4-ethynylphenyl)sulfane, the precursor would be a 4-halo-(difluoromethyl)phenylsulfane, which is coupled with acetylene (B1199291) or a protected version like trimethylsilylacetylene (B32187) (TMSA). Using TMSA is often preferred as it prevents self-coupling of the terminal alkyne and the TMS group can be easily removed later. libretexts.org

Numerous catalyst systems have been developed to improve the efficiency of the Sonogashira coupling. While traditional systems use palladium phosphine complexes like Pd(PPh₃)₄, modern catalysts often employ more sophisticated ligands to achieve higher yields and turnover numbers, even with less reactive aryl chlorides. libretexts.orgnih.gov Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

| Catalyst System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Aryl Iodides, Bromides | Classic, widely used system. | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, Bromides | Stable Pd(II) precatalyst, reduced to Pd(0) in situ. | nih.gov |

| Pd-NHC Complexes | Aryl Bromides, Chlorides | High efficiency, good for less reactive substrates. | libretexts.org |

| Palladacycles | Aryl Bromides | Often highly active, allowing low catalyst loadings. | orgsyn.org |

| Heterogeneous Pd catalysts (e.g., Pd/C) | Aryl Halides | Allows for easier catalyst recovery and reuse. | nih.gov |

Precursor Design and Alkyne Functionalization

The success of the Sonogashira coupling hinges on the design of the precursors. The aryl precursor, 4-halo-(difluoromethyl)phenylsulfane, must be synthesized efficiently. This could involve the halogenation of (difluoromethyl)phenylsulfane or the introduction of the difluoromethylthio group onto a pre-halogenated benzene (B151609) ring.

The alkyne component also requires careful consideration. While ethyne (B1235809) gas can be used directly, it is often difficult to handle. Therefore, protected alkynes are commonly employed.

| Precursor Type | Example | Role in Synthesis | Key Considerations |

| Aryl Precursor | 4-Iodo-(difluoromethyl)phenylsulfane | Provides the aryl component for the cross-coupling. | The reactivity of the halide is crucial (I > Br > Cl). Iodides are most reactive but more expensive. |

| Alkyne Precursor | Trimethylsilylacetylene (TMSA) | Provides the ethynyl (B1212043) group in a protected form. | The TMS protecting group prevents side reactions and is easily cleaved under mild basic or fluoride (B91410) conditions. |

| Alkyne Precursor | 2-Methyl-3-butyn-2-ol | Acts as a stable, solid surrogate for acetylene. | The acetone (B3395972) protecting group can be removed under basic conditions. nih.gov |

Convergent and Linear Synthesis Paradigms for the Target Compound

For this compound, a convergent approach is generally preferred. wikipedia.org

| Paradigm | Conceptual Approach for this compound | Advantages | Disadvantages |

|---|---|---|---|

| Linear | 1. Start with 4-bromothiophenol. 2. Introduce the difluoromethyl group. 3. Perform Sonogashira coupling to add the ethynyl group. | Conceptually straightforward planning. pediaa.com | Overall yield drops significantly with each step. wikipedia.org A failure in a late step ruins the entire sequence. |

| Convergent | Fragment A: Synthesize a difluoromethylthiolating agent. Fragment B: Synthesize 4-ethynylphenyl bromide or iodide. Final Step: Couple Fragment A and B. | Higher overall yield. differencebetween.com Allows for independent optimization of fragment synthesis. Fewer steps in the longest linear sequence. chemistnotes.com | Requires more complex strategic planning and the development of a robust coupling reaction for the final step. pediaa.com |

Development of Novel Synthetic Routes to Substituted Sulfane Derivatives

Research into organosulfur chemistry continues to produce novel methods for the synthesis of sulfanes and their derivatives. iomcworld.com These new routes offer potential alternatives for the synthesis of this compound, potentially providing greater efficiency, milder conditions, or access to a broader range of analogues.

Recent developments include:

C-H Functionalization: Direct C-H sulfenylation is an emerging strategy that avoids the need for pre-functionalized aryl halides. This approach offers significant advantages in terms of atom economy. Palladium-catalyzed C-H activation has been explored for coupling with various substrates. mdpi.com

Electrophilic Difluoromethylthiolation: The development of new reagents for electrophilic difluoromethylthiolation allows for the introduction of the SCF₂H group into a wide range of nucleophiles, including enamines, indoles, and silyl enol ethers, often under copper catalysis. researchgate.net

Radical-Based Methods: Photoredox catalysis has opened new pathways for generating sulfonyl and sulfinyl radicals, which can then be used in C-S bond-forming reactions. cas.cnscispace.com For instance, visible-light-mediated reactions using precursors like PhSO₂CF₂Br can generate a difluoroalkyl radical for subsequent transformations. cas.cn

Decarboxylative Coupling: The use of carboxylic acids as coupling partners in place of halides is a growing area. Decarboxylative C-S bond formation provides an alternative route to aryl sulfides from readily available starting materials. mdpi.com

These advanced methodologies provide a toolkit for synthetic chemists to design more efficient and versatile routes to complex molecules like this compound and its derivatives, pushing the boundaries of what is possible in modern organic synthesis.

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for research pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific published data on its reactivity in the requested chemical transformations. Despite extensive investigation into the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Thiol-Yne Click Chemistry, and selective oxidation of this particular compound, no detailed research findings or data tables could be located.

The available scientific literature provides general principles and examples for these reactions with other structurally related molecules. However, there is no specific information detailing the behavior, reaction conditions, yields, or mechanistic studies of "this compound" itself.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy. The strict adherence to the provided outline, which requires in-depth research findings for each subsection, cannot be fulfilled without the foundational scientific studies on this specific compound.

An article generated without this specific data would be speculative and would not meet the required standards of a professional and authoritative scientific piece. Further empirical research on the chemical reactivity of "this compound" is necessary before a comprehensive and accurate article can be written.

Chemical Reactivity and Mechanistic Investigations of Difluoromethyl 4 Ethynylphenyl Sulfane

Transformations Involving the Sulfane Linkage

Ligand Exchange and Coordination Chemistry Research

The sulfur atom in (Difluoromethyl)(4-ethynylphenyl)sulfane possesses lone pairs of electrons, enabling it to act as a ligand in coordination complexes with transition metals. Thioethers, in general, are known to form stable complexes with a variety of metal ions. wikipedia.orgacs.org The coordination chemistry of aryl thioethers is particularly rich, with the nature of the aryl substituent influencing the donor properties of the sulfur atom. acsgcipr.org In the case of this compound, both the sulfur atom and the ethynyl (B1212043) group's π-system can potentially coordinate to a metal center, leading to various bonding modes.

Ligand exchange reactions, where one or more ligands in a coordination complex are replaced by another, are fundamental to understanding the reactivity of these complexes. crunchchemistry.co.uklibretexts.org For thioether complexes, ligand exchange can be influenced by several factors, including the steric and electronic properties of the incoming and outgoing ligands, the nature of the metal center, and the reaction conditions. acs.org The presence of the electron-withdrawing difluoromethyl group in this compound is expected to decrease the electron density on the sulfur atom, thereby affecting its donor strength and the kinetics of ligand exchange reactions.

Research on the coordination chemistry of alkynyl thioethers has shown that these molecules can act as versatile ligands in catalysis. nih.gov The interplay between the soft sulfur donor and the π-system of the alkyne can lead to unique reactivity and selectivity in metal-catalyzed transformations. While specific studies on the coordination of this compound are not extensively documented, the principles governing the coordination of analogous thioether and alkyne-containing ligands provide a framework for predicting its behavior.

Table 1: Predicted Coordination Behavior of this compound

| Metal Center | Potential Coordination Mode | Expected Ligand Exchange Rate | Factors Influencing Coordination |

| Soft Metals (e.g., Pd, Pt, Au) | Strong S-coordination, possible π-alkyne interaction | Moderate to slow | Preference for soft sulfur donor |

| Hard Metals (e.g., Cr, Fe) | Weaker S-coordination | Faster | Less favorable interaction with soft sulfur |

| Late Transition Metals | Bidentate (S and alkyne) or bridging | Variable | Steric hindrance, electronic effects of CF2H |

Fragmentation and Rearrangement Studies of the Sulfane Moiety

The fragmentation of organic sulfides upon ionization, typically in a mass spectrometer, provides valuable information about their structure and bonding. The fragmentation patterns of thioethers are influenced by the nature of the groups attached to the sulfur atom. nih.govresearchgate.net For this compound, the fragmentation is expected to involve cleavage of the C-S and S-C bonds, as well as reactions involving the ethynyl and difluoromethyl groups.

Common fragmentation pathways for aryl thioethers include the loss of the alkyl group to form an arylthiolate radical cation and cleavage of the aryl-sulfur bond. miamioh.edu The presence of the ethynyl group introduces additional fragmentation possibilities, such as rearrangements involving the triple bond. The stability of the resulting fragments plays a crucial role in determining the observed fragmentation pattern. uni-saarland.de

Rearrangement reactions of aryl thioethers can also occur under thermal or catalytic conditions. acs.orgacs.org One notable example is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen to a sulfur atom in O-thiocarbamates to form S-thiocarbamates. organic-chemistry.org While not directly applicable to this compound, this and other rearrangements in organosulfur chemistry highlight the potential for intramolecular transformations involving the sulfane moiety under specific conditions.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion | m/z (predicted) | Proposed Structure | Plausibility |

| [M]+• | 200 | C9H6F2S+• | High (Molecular Ion) |

| [M - CF2H]+ | 149 | C8H5S+ | High |

| [M - C2H]+ | 175 | C7H5F2S+ | Moderate |

| [C6H4C2H]+ | 101 | Phenylacetylene cation | Moderate |

| [SCF2H]+ | 83 | Difluoromethylthio cation | Moderate |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group imparts unique reactivity to organic molecules due to the strong electron-withdrawing nature of the two fluorine atoms. cas.cn This electronic effect significantly influences the properties of the adjacent sulfur atom and the C-H bond of the CF2H group itself.

The C-H bond in the difluoromethyl group is activated towards hydrogen atom abstraction (HAT) by radicals. wikipedia.orgmdpi.com This is a consequence of the stabilization of the resulting α,α-difluoro radical by the adjacent sulfur atom and the fluorine atoms. The reactivity of the C-H bond in HAT reactions makes the difluoromethyl group a potential site for radical functionalization. The difluoromethyl group can also act as a hydrogen bond donor, a property that can influence intermolecular interactions and reactivity. nih.gov

The fluorine atoms in the difluoromethyl group are generally unreactive towards nucleophilic substitution due to the strength of the C-F bond. However, under certain conditions, such as in the presence of strong Lewis acids or under reductive conditions, C-F bond activation can occur. The reactivity of the difluoromethyl group can be tuned from electrophilic to nucleophilic in nature. cas.cn For instance, deprotonation of the CF2H group can generate a difluoromethyl anion, which can act as a nucleophile. cornell.edu Conversely, certain reagents can act as electrophilic difluoromethylating agents. nih.govacs.org

The strong negative inductive effect (-I) of the difluoromethyl group significantly influences the electron density of the rest of the molecule. chemistrysteps.comauburn.eduyoutube.com This effect deactivates the aromatic ring towards electrophilic substitution and increases the acidity of protons on adjacent carbon atoms. The -I effect of the SCF2H group is a combination of the inductive effects of the sulfur atom and the difluoromethyl group. Understanding this electronic influence is key to predicting the reactivity of the ethynylphenyl moiety in reactions such as electrophilic additions to the triple bond or substitution on the aromatic ring. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of kinetic studies and spectroscopic techniques. researchgate.net Kinetic analysis provides information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature, allowing for the determination of the rate law and activation parameters.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for monitoring the progress of a reaction and identifying intermediates and products. cdnsciencepub.comuniversalclass.comthermofisher.comlehigh.edu 1H, 13C, and 19F NMR spectroscopy can provide detailed structural information and are particularly useful for tracking changes involving the difluoromethyl and ethynylphenyl groups. universalclass.comthermofisher.com IR spectroscopy is valuable for identifying the characteristic stretching frequencies of the C≡C triple bond and the C-F bonds. cdnsciencepub.comresearchgate.net Mass spectrometry is crucial for determining the molecular weight of products and for analyzing fragmentation patterns to gain structural insights. whitman.edu

By combining these techniques, a detailed picture of the reaction pathway, including the nature of intermediates and transition states, can be constructed. For example, in studying a ligand exchange reaction, UV-Vis spectroscopy could be used to monitor the changes in the coordination sphere of the metal, while NMR could provide information on the structure of the resulting complex.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "(Difluoromethyl)(4-ethynylphenyl)sulfane". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of "this compound" would be expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the phenyl ring would typically appear as doublets in the downfield region (around 7.5-7.8 ppm) due to their deshielding by the aromatic ring current and the electron-withdrawing sulfane group. The ethynyl (B1212043) proton (C≡C-H) would resonate as a singlet at approximately 3.1 ppm. The most characteristic signal would be the triplet from the difluoromethyl (CHF₂) group, appearing further downfield (around 6.8 ppm) due to the strong deshielding effect of the two fluorine atoms, with a characteristic coupling to the fluorine nuclei.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring would show signals in the aromatic region (typically 120-140 ppm). The two carbons of the ethynyl group would be observed around 80-90 ppm. A key signal would be the triplet for the difluoromethyl carbon (CHF₂), located in the range of 115-125 ppm, with its multiplicity arising from coupling to the two fluorine atoms.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | ~7.7 (d) | ~135 | Doublet | ~8.5 |

| Aromatic-H | ~7.5 (d) | ~126 | Doublet | ~8.5 |

| Ethynyl-H | ~3.1 (s) | ~83 | Singlet | N/A |

| CHF₂ | ~6.8 (t) | ~120 (t) | Triplet | ~56 (¹JCF) |

| Aromatic-C-S | N/A | ~128 | Singlet | N/A |

| Aromatic-C-C≡ | N/A | ~122 | Singlet | N/A |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is crucial for characterizing fluorine-containing compounds. For "this compound", the ¹⁹F NMR spectrum would provide direct evidence of the difluoromethyl group. It is expected to show a doublet centered around -90 to -120 ppm, with the splitting caused by coupling to the adjacent proton (¹H). The precise chemical shift provides insight into the electronic environment of the fluorine atoms.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms and, in some cases, the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two different aromatic protons, confirming their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to the aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For example, a correlation between the ethynyl proton and the aromatic carbon it is attached to would confirm the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid molecule, NOESY can provide information about the spatial proximity of atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of "this compound" (C₉H₆F₂S). The analysis of the fragmentation pattern in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and C-F stretches (in the region of 1000-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are weak or absent in the IR spectrum, such as the C≡C triple bond stretch.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ≡C-H | Stretch | ~3300 |

| C≡C | Stretch | ~2150 |

| Aromatic C-H | Stretch | ~3050 |

| C-F | Stretch | ~1100-1300 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. By using an appropriate column and solvent system, HPLC can be used to determine the purity of the compound and to quantify its amount in a sample. A UV detector would be suitable for this aromatic compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent method for separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The retention time in the GC would be characteristic of the compound, and the mass spectrum would confirm its identity.

These advanced analytical methodologies, when used in concert, provide a comprehensive and unambiguous characterization of "this compound", ensuring its identity, purity, and structural integrity for any subsequent research or application.

X-ray Crystallography Data for this compound Not Publicly Available

A thorough search of publicly available scientific literature and chemical databases has revealed no specific X-ray crystallography data for the compound this compound. While information exists for structurally similar compounds containing difluoromethyl or ethynylphenyl moieties, detailed solid-state structural determination through single-crystal X-ray diffraction for this particular molecule has not been published.

Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other detailed structural information like bond lengths and angles, which are typically determined by this technique, are not available in the public domain.

X-ray crystallography is a definitive analytical method for establishing the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation in the solid state. The absence of such a study for this compound means that its solid-state architecture remains unconfirmed by this gold-standard method.

Further research, involving the synthesis of a single crystal of this compound and subsequent analysis by X-ray diffraction, would be required to determine its crystallographic parameters.

Computational Chemistry and Theoretical Modeling of Difluoromethyl 4 Ethynylphenyl Sulfane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For (Difluoromethyl)(4-ethynylphenyl)sulfane, the HOMO is expected to be localized on the electron-rich ethynylphenyl group, while the LUMO would likely be influenced by the electron-withdrawing difluoromethylsulfane moiety.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

The distribution of electron density within a molecule governs its electrostatic potential, which is crucial for understanding intermolecular interactions. Electrostatic potential maps (EPMs) visualize the charge distribution, with red regions indicating negative potential (electron-rich areas) and blue regions representing positive potential (electron-poor areas). In this compound, the fluorine atoms and the triple bond of the ethynyl (B1212043) group are anticipated to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the difluoromethyl group would exhibit a positive potential.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. These descriptors can predict how a molecule will interact with other reagents and the selectivity of its reactions. For instance, the electrophilicity index can help in understanding the susceptibility of the ethynyl group to nucleophilic addition reactions.

Hypothetical DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

Mechanistic Pathways Exploration using Computational Transition State Theory

Computational transition state theory is employed to explore the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This approach is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as cycloadditions at the ethynyl group, computational modeling can map out the lowest energy pathway, providing insights into the reaction kinetics and the structure of the transition state.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The resulting conformational energy landscape provides a map of the molecule's flexibility and preferred shapes. For this compound, rotation around the C-S bond would be a key conformational variable. Computational methods can determine the relative energies of different rotational conformers, identifying the most stable (lowest energy) conformation.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra serve as a valuable tool for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT calculations could predict the characteristic IR stretching frequencies for the C≡C triple bond and the C-F bonds, as well as the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these theoretical predictions with experimental results would provide a robust validation of both the computational model and the experimental characterization.

Exploration of Difluoromethyl 4 Ethynylphenyl Sulfane As a Research Scaffold

Design and Synthesis of Chemical Probes for Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The design of chemical probes for these applications requires a balance of stability, reactivity, and specificity. (Difluoromethyl)(4-ethynylphenyl)sulfane provides a foundational structure for such probes, leveraging the unique reactivity of its alkyne group.

The terminal alkyne on the phenyl ring of this compound makes it a prime candidate for an alkyne-tagged reporter molecule. In this two-step labeling strategy, a molecule of interest is first tagged with a bioorthogonal functional group, such as an azide (B81097) or an alkyne. thermofisher.cnresearchgate.net This tagged molecule is then introduced to a complex biological environment, like a living cell. Subsequently, a probe molecule carrying the complementary functional group is added, which selectively reacts with the tag, allowing for detection and imaging. researchgate.net

The alkyne group is biologically inert and stable under physiological conditions, preventing unwanted side reactions with biological macromolecules. thermofisher.cn This stability ensures that the tag remains intact until the introduction of its specific reaction partner. The small size of the alkyne tag is also advantageous, as it is less likely to disrupt the natural function of the biomolecule to which it is attached. researchgate.net

The alkyne group of this compound is specifically designed to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction is highly efficient and specific, forming a stable triazole linkage between the alkyne-tagged molecule (e.g., a protein or nucleic acid modified to carry an azide group) and an azide-bearing probe (e.g., a fluorescent dye). researchgate.netresearchgate.net The reaction proceeds under mild, aqueous conditions, making it suitable for use in living systems. researchgate.net

Key features of click chemistry for labeling include:

Bioorthogonality : The azide and alkyne groups react exclusively with each other and not with other functional groups found in biological systems. researchgate.net

High Efficiency : The reactions proceed with high yields, often to completion, within a short timeframe. nih.gov

Specificity : The covalent bond formed is highly stable and specific, ensuring a low background signal for sensitive detection. thermofisher.cn

In a typical application, a biomolecule is metabolically or enzymatically incorporated with an azide-containing analog. A reporter molecule derived from this compound, perhaps functionalized with a fluorophore, is then introduced. The CuAAC reaction covalently links the reporter to the biomolecule, enabling its visualization and study via fluorescence microscopy or flow cytometry. researchgate.net To mitigate the cytotoxicity of copper catalysts, copper-chelating azides have been developed to accelerate the reaction at lower, safer copper concentrations. nih.gov

| Strategy | Key Reactants | Catalyst/Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | High reaction rate, high yield, bioorthogonal. researchgate.net | Potential cytotoxicity of copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (strain-promoted) | Copper-free, suitable for live-cell imaging without metal toxicity concerns. thermofisher.cn | Slower reaction rates compared to CuAAC, cyclooctynes can be bulkier. |

Monomer Synthesis for Advanced Synthetic Polymer Chemistry Research

The dual functionality of this compound also makes it a valuable monomer for creating advanced polymers. The alkyne group can participate in polymerization reactions, while the difluoromethylphenylsulfane unit can be used to tune the final properties of the polymer.

Thiol-yne chemistry is a powerful click reaction used in polymer synthesis that involves the reaction between a thiol (-SH) and an alkyne (-C≡CH). walshmedicalmedia.com The polymerization typically proceeds via a radical-mediated step-growth mechanism. rsc.orgnih.gov In this process, each alkyne functional group can react sequentially with two thiol functional groups. nih.govresearchgate.net

The mechanism involves two main steps: rsc.orgacs.org

First Addition : A thiyl radical (RS•) adds across the alkyne of the this compound monomer, forming a vinyl sulfide (B99878) radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a vinyl sulfide product.

Second Addition : A second thiyl radical adds to the newly formed vinyl sulfide double bond. The resulting carbon-centered radical then abstracts another hydrogen from a thiol, completing the addition and regenerating the thiyl radical.

This process results in the formation of a dithioether linkage at the site of the original alkyne. nih.gov The kinetics of thiol-yne photopolymerizations often show that the chain transfer step (hydrogen abstraction from the thiol) is rate-determining. researchgate.net The rate of the first thiol addition to the alkyne is typically slower than the rate of the second addition to the vinyl sulfide intermediate. nih.govacs.org This step-growth mechanism leads to the formation of highly cross-linked and homogeneous polymer networks with delayed gelation points. acs.org

| Step | Description | Reactants | Product |

|---|---|---|---|

| Initiation | Generation of thiyl radicals (RS•) from thiol molecules (RSH) using light or heat. | Thiol (RSH), Photoinitiator | Thiyl Radical (RS•) |

| Propagation 1 (Thiol-Yne Addition) | Addition of a thiyl radical to an alkyne, followed by chain transfer. | RS•, Alkyne (monomer) | Vinyl Sulfide |

| Propagation 2 (Thiol-Ene Addition) | Addition of a second thiyl radical to the intermediate vinyl sulfide, followed by chain transfer. | RS•, Vinyl Sulfide | Dithioether |

| Termination | Combination of two radicals to form a non-radical species. | Two radical species | Terminated chain |

Post-polymerization modification (PPM) is a technique used to introduce functional groups onto a polymer after it has been synthesized. researchgate.net This allows for the creation of functional materials that might be difficult to produce by direct polymerization of functional monomers. For polymers containing fluorinated aromatic units, the thiol-para-fluoro click reaction is an efficient PPM strategy. tandfonline.comresearchgate.net This reaction involves a nucleophilic aromatic substitution where a thiol displaces a fluorine atom located at the para position of an electron-deficient aromatic ring, such as a pentafluorophenyl group. researchgate.netacs.org

While this compound itself does not have a para-fluoro group for this specific reaction, polymers synthesized from it could be co-polymerized with monomers that do, or the difluoromethyl group itself could potentially activate the aromatic ring for other nucleophilic substitutions under certain conditions. The thiol-para-fluoro reaction is valued for its high efficiency and quantitative conversion under mild conditions, often reaching completion within hours at room temperature. tandfonline.comacs.org This strategy allows for the attachment of a wide range of thiol-containing molecules, enabling the tuning of polymer properties such as hydrophobicity, solubility, and biological activity. researchgate.nettandfonline.com

The specific units of the this compound monomer impart distinct characteristics to the resulting polymer.

Influence of the Difluoromethyl Unit : The difluoromethyl group (-CF2H) is a highly electronegative and lipophilic moiety. acs.orgmdpi.com Its incorporation into a polymer backbone can significantly alter the material's properties.

Physicochemical Properties : The -CF2H group can increase the polymer's thermal stability and metabolic resistance. mdpi.com It also enhances lipophilicity, which can affect solubility and interactions with other materials. mdpi.com In some cases, fluorinated groups can lower the dielectric constant of a polymer, which is a desirable property for microelectronics applications. researchgate.net

Reactivity : While the C-F bonds are very strong, the C-H bond in the -CF2H group is acidic and can be deprotonated under strong basic conditions to form a nucleophilic difluoroalkyl anion, opening possibilities for further chemical modification. acs.org

Influence of the Ethynylphenylsulfane Unit : This part of the monomer dictates the primary polymerization pathway and influences the polymer's structural properties.

Polymer Architecture : The rigid phenyl ring contributes to a more rigid polymer backbone, potentially leading to materials with higher glass transition temperatures. The thiol-yne polymerization at the ethynyl (B1212043) site creates flexible thioether linkages, which can balance the rigidity of the phenyl groups. The ability of the alkyne to react twice allows for the formation of highly cross-linked networks if multifunctional thiols are used. researchgate.net

Reactivity : The ethynyl group is the primary site of reactivity during thiol-yne polymerization. walshmedicalmedia.com If the polymerization is controlled such that some alkyne or intermediate vinyl sulfide groups remain unreacted, they can serve as handles for subsequent post-polymerization modifications using other click chemistry reactions. researchgate.net The sulfide linkage itself is generally stable but can influence the electronic properties of the adjacent aromatic ring.

Development of Novel Reagents and Catalysts for Organic Synthesis

The unique electronic and structural features of this compound make it a promising precursor for the development of specialized reagents and catalysts. The electron-withdrawing nature of the difluoromethylsulfanyl group can influence the reactivity of the ethynyl group, a property that can be harnessed in the design of new chemical tools.

The terminal alkyne is a particularly valuable functional group for catalyst development. It can be readily transformed into various organometallic species or ligands for transition metal catalysis. For instance, the deprotonation of the terminal alkyne can yield a metal acetylide, which can then be incorporated into a larger catalytic framework. Furthermore, the alkyne can participate in cycloaddition reactions to form heterocyclic ligands that can coordinate with metal centers.

While direct research on this compound as a catalyst precursor is not yet prevalent, the principles of catalyst design suggest several potential pathways. The following table outlines hypothetical transformations of this compound into novel reagents and catalysts, based on established organic reactions.

| Precursor Compound | Reaction Type | Potential Product | Application |

| This compound | Deprotonation followed by reaction with a metal halide (e.g., CuI, AgCl) | Metal acetylide of this compound | Reagent in cross-coupling reactions |

| This compound | Hydrosilylation | Vinylsilane derivative | Reagent in Hiyama coupling |

| This compound | Hydroboration | Vinylborane derivative | Reagent in Suzuki-Miyaura coupling |

| This compound | [2+2+2] Cycloaddition with other alkynes | Substituted benzene (B151609) derivative with multiple coordination sites | Ligand for transition metal catalysts |

| This compound | Click reaction with an azido-phosphine | Triazole-phosphine ligand | Ligand in catalysis (e.g., Suzuki, Heck reactions) |

Investigation of its Role as a Building Block for Complex Molecular Architectures (e.g., Dendrimers, Macrocycles)

The presence of a terminal alkyne makes this compound an excellent candidate for the construction of complex molecular architectures such as dendrimers and macrocycles. The high efficiency and orthogonality of reactions involving terminal alkynes, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provide a reliable method for the stepwise assembly of large and intricate structures. organic-chemistry.orgalliedacademies.org

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com The synthesis of dendrimers can be approached in two primary ways: the divergent method, where the molecule is built from the core outwards, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govmdpi.com this compound can be utilized in both strategies.

In a divergent approach, a multifunctional core molecule could be reacted with an excess of this compound. The resulting first-generation dendrimer would have a periphery of difluoromethylsulfanylphenyl groups. The terminal alkynes would then need to be functionalized to introduce new branching points for the next generation.

Conversely, in a convergent approach, this compound could be used to construct dendrons. For example, the ethynyl group could be reacted with a molecule containing two or more azide groups, leading to a branched structure. These dendrons could then be attached to a central core. The presence of the difluoromethylsulfanyl group at the periphery of the dendrimer could impart unique properties, such as altered solubility or binding characteristics.

Macrocycle Synthesis:

Macrocycles are cyclic molecules containing a large ring of atoms. They are of significant interest in supramolecular chemistry and drug discovery. Terminal alkynes are valuable precursors for macrocyclization reactions. acs.org For instance, the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes, can be used to form macrocycles containing a diacetylene linkage. acs.org A hypothetical macrocyclization of this compound is depicted below:

| Reactant | Reaction | Product |

| This compound | Glaser-Hay Coupling | A macrocycle containing two (Difluoromethyl)phenylsulfane units linked by a diacetylene bridge |

Furthermore, intramolecular reactions of molecules containing two or more this compound units could lead to the formation of macrocycles. The rigid nature of the phenyl and ethynyl groups can preorganize the molecule for cyclization, potentially leading to high yields. acs.org

The following table summarizes the potential of this compound in the synthesis of complex molecular architectures.

| Molecular Architecture | Synthetic Strategy | Role of this compound |

| Dendrimers | Divergent or Convergent Synthesis via Click Chemistry | Building block for introducing branching and peripheral functionality |

| Macrocycles | Intramolecular or Intermolecular Alkyne Coupling (e.g., Glaser-Hay) | Monomer unit for ring formation |

The incorporation of the difluoromethylsulfanyl moiety into these large structures offers an avenue to fine-tune their physical and chemical properties, opening up possibilities for new materials and host-guest systems.

Future Research Directions and Outstanding Challenges

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of aryl difluoromethyl sulfides often involves multi-step processes that may lack efficiency and sustainability. Future research will likely focus on developing more direct and environmentally benign methods for the preparation of (Difluoromethyl)(4-ethynylphenyl)sulfane.

Key Research Objectives:

Direct Difluoromethylthiolation: Investigating novel reagents and catalytic systems for the direct introduction of the SCF₂H group onto an ethynyl-functionalized aromatic ring. This could involve exploring new difluoromethyl sources and transition-metal catalysts that can operate under milder conditions.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents will be a significant challenge. For instance, exploring flow chemistry for a more controlled and scalable synthesis could be a promising avenue.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine the formation of the aryl sulfide (B99878) bond and the introduction of the difluoromethyl group would represent a significant increase in efficiency.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Difluoromethylthiolation | Atom economy, reduced steps | Regioselectivity, catalyst stability |

| Cross-Coupling Reactions | Modular, versatile | Pre-functionalized substrates needed |

| Flow Chemistry Synthesis | Scalability, safety, control | Optimization of reaction parameters |

Exploration of Novel Reactivity Patterns and Transformations

The dual functionality of this compound opens up a wide array of potential chemical transformations that are yet to be explored.

Reactivity of the Ethynyl (B1212043) Group: The terminal alkyne is a versatile handle for a variety of reactions. Future research will undoubtedly explore its participation in:

Cycloaddition Reactions: Particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to synthesize novel triazole-containing compounds. The electronic nature of the difluoromethylsulfane group may influence the rate and regioselectivity of these reactions.

Sonogashira Coupling: To further extend the conjugated system by coupling with aryl or vinyl halides, leading to more complex molecular architectures.

Hydration and other additions: To convert the alkyne into other functional groups like ketones, which could serve as intermediates for further derivatization.

Transformations involving the Difluoromethylsulfane Moiety: The SCF₂H group can also be a site of reactivity.

Oxidation: Selective oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone would provide access to a new class of compounds with potentially different electronic and biological properties. The (phenylsulfonyl)difluoromethyl group is a known versatile building block. researchgate.net

C-H Functionalization: The acidic proton of the CHF₂ group could be abstracted to generate a carbanion, which could then react with various electrophiles.

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. Integrating this compound into MCRs is a challenging but potentially highly rewarding area of research.

Alkyne-Based MCRs: The ethynyl group can participate in a variety of MCRs to generate highly substituted carbocycles and heterocycles. Designing novel MCRs where this compound acts as a key building block could lead to the rapid synthesis of libraries of complex molecules.

Synergistic Reactivity: Exploring reaction conditions where both the alkyne and the difluoromethylsulfane group participate in a concerted or sequential manner within an MCR would be a significant synthetic achievement.

Advancements in Spectroscopic and Computational Tools for Deeper Interrogation

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are essential for characterization, more advanced spectroscopic methods could provide deeper insights. For example, solid-state NMR could elucidate packing effects in the crystalline state, and advanced mass spectrometry techniques could be used to study its fragmentation patterns.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to:

Predict the geometric and electronic structure.

Calculate spectroscopic parameters to aid in experimental characterization.

Model reaction pathways to understand reactivity and selectivity.

Evaluate properties such as molecular electrostatic potential and frontier molecular orbitals to predict sites of reactivity.

| Analytical Technique | Potential Insights |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals |

| X-ray Crystallography | Definitive solid-state structure and intermolecular interactions |

| DFT Calculations | Electronic properties, reaction mechanisms, spectroscopic prediction |

Uncharted Applications in Emerging Fields of Academic Chemical Research

The unique combination of functional groups in this compound suggests a range of potential applications in various fields of chemical research.

Materials Science: The rigid, linear nature of the ethynylphenyl unit makes this molecule a potential building block for:

Liquid Crystals: With appropriate modification to introduce mesogenic properties.

Organic Electronics: As a component in conjugated polymers or organic semiconductors, where the electron-withdrawing nature of the SCF₂H group could tune the electronic properties.

Medicinal Chemistry: The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity. researchgate.net The ethynyl group provides a handle for bioconjugation via click chemistry. Therefore, this molecule could serve as a scaffold for the development of new therapeutic agents.

Chemical Biology: The terminal alkyne allows for its use as a chemical probe. It can be incorporated into biological systems and subsequently visualized or isolated through click reactions with fluorescent tags or biotin.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (difluoromethyl)(4-ethynylphenyl)sulfane?

- Methodology : The compound can be synthesized via nickel-catalyzed decarbonylation of thioesters or palladium-mediated coupling. For example:

- Nickel catalysis : Reacting thioesters (e.g., S-(4-ethynylphenyl)ethanethioate) with Ni(COD)₂ and phosphine ligands (e.g., PCy₃) in toluene at 80–100°C under inert conditions yields difluoromethyl thioethers. Yields vary (15–79%) depending on substituents and purification methods (e.g., flash chromatography with hexane/EtOAc) .

- Palladium coupling : Sonogashira coupling of ethynylphenyl sulfides with aryl halides using Pd(PPh₃)₄/CuI in THF at 60°C achieves moderate yields (~40–50%) .

- Data Table :

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| S-(4-ethynylphenyl)thioester | Ni(COD)₂ | Toluene, 100°C | 38% | |

| Ethynylphenyl sulfide | Pd(PPh₃)₄ | THF, 60°C | 40% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Essential for confirming the difluoromethyl group (δ −91 to −92 ppm, J = 55–58 Hz) .

- ¹H/¹³C NMR : Detects ethynyl protons (δ ~2.5–3.5 ppm) and aromatic carbons.

- Chromatography : Flash chromatography (hexane/EtOAc) or GC-MS resolves volatile byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of volatile difluoromethyl thioethers?

- Challenges : High volatility (e.g., (difluoromethyl)(4-fluorophenyl)sulfane in ) leads to isolation difficulties.

- Solutions :

- In situ monitoring : Use ¹⁹F NMR with internal standards (e.g., 4-fluorotoluene) to quantify yields without isolation .

- Low-temperature protocols : Reduce reaction temperatures to minimize evaporation.

- Alternative catalysts : Test bidentate ligands (e.g., dppe) to enhance Ni catalyst stability .

Q. What mechanistic insights explain discrepancies in yields between similar substrates?

- Substrate effects : Electron-withdrawing groups (e.g., -CF₃) on aryl rings lower yields (33–38% in ) due to steric hindrance.

- Catalyst loading : Higher Ni loadings (10 mol%) improve decarbonylation efficiency for bulky substrates .

- Byproduct analysis : Acetamide intermediates (e.g., N-(4-((difluoromethyl)thio)phenyl)-2,2-difluoroacetamide) form via acetyl cleavage, requiring TLC monitoring .

Q. How can sulfane sulfur reactivity in this compound be quantified in biological systems?

- Fluorescent probes : Use BioTracker Green Sulfane Sulfur Dye, which exhibits FRET-based fluorescence upon sulfane sulfur binding (λₑₓ = 488 nm, λₑₘ = 520 nm) .

- Traditional methods : Cyanolysis detects sulfane sulfur via thiocyanate formation (UV absorbance at 460 nm) .

Data Contradiction Analysis

Q. Why do reported yields for nickel-catalyzed syntheses vary significantly (15–79%)?

- Key factors :

- Purification methods : Flash chromatography (79% for 2m in ) vs. direct NMR quantification (36–88% in ).

- Substrate electronic effects : Electron-rich aryl groups (e.g., -OMe) improve yields (77% for 2n in ).

- Recommendations : Standardize substrate electronic profiles and purification protocols for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.